molecular formula C11H24O2Si2 B034984 Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate CAS No. 109751-82-8

Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate

Cat. No.: B034984
CAS No.: 109751-82-8
M. Wt: 244.48 g/mol
InChI Key: QCGGJRHSTCBUNL-UHFFFAOYSA-N
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Description

Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a but-2-enoate backbone. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and as a reagent in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate typically involves the reaction of 3-methyl-4-(trimethylsilyl)but-2-enoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate involves its ability to act as a protecting group for reactive functional groups in organic synthesis. The trimethylsilyl groups shield the functional groups from unwanted reactions, allowing for selective transformations. The compound can also participate in radical reactions, where it acts as a radical initiator or stabilizer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate is unique due to its dual trimethylsilyl groups and the but-2-enoate backbone, which confer distinct reactivity and stability properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Biological Activity

Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate is a compound of interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its silyl ether functional groups, which enhance its stability and reactivity in various chemical reactions. The general structure can be represented as follows:

C1H1O2Si3\text{C}_1\text{H}_1\text{O}_2\text{Si}_3

This compound is often synthesized for use in organic transformations and has been studied for its potential applications in medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of this compound have shown promising activity against viral proteases, which are critical for viral replication. A notable example includes the inhibition of papain-like protease (PLpro) in SARS-CoV-2, where compounds exhibiting similar structural motifs demonstrated significant antiviral activity with an effective concentration (EC50) comparable to established antiviral drugs like remdesivir .

Anticancer Properties

The anticancer potential of trimethylsilyl derivatives has also been explored. Compounds with similar silyl modifications have been reported to exhibit selective cytotoxicity against various cancer cell lines, including multiple myeloma. The mechanism involves the inhibition of proteasomal subunits, leading to apoptosis in cancer cells. For example, studies show that certain silyl-containing compounds can inhibit the β2 and β5 subunits of the proteasome, which is crucial for maintaining cellular protein homeostasis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the use of trimethylsilyl reagents in conjunction with various coupling strategies. The structure-activity relationship indicates that modifications to the silyl groups can significantly influence biological activity. For instance, variations in substitution patterns on the but-2-enoate moiety can enhance or diminish inhibitory effects against specific biological targets.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeEC50/IC50 ValuesReference
AntiviralSimilar Silyl Compound1.1 μM (PLpro)
Proteasome InhibitionSilylated AnalogIC50 7.5 nM (β5)
CytotoxicityTrimethylsilyl DerivativeCC50 > 30 mM

Case Studies

  • Antiviral Efficacy : A study evaluated a series of trimethylsilyl compounds against SARS-CoV-2 PLpro, revealing that certain derivatives exhibited potent antiviral activity with minimal cytotoxic effects on uninfected cells .
  • Cancer Cell Line Testing : Research conducted on various cancer cell lines demonstrated that trimethylsilyl derivatives induced apoptosis through proteasome inhibition, with enhanced effects observed in multiple myeloma cells compared to solid tumors .

Properties

IUPAC Name

trimethylsilyl 3-methyl-4-trimethylsilylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si2/c1-10(9-14(2,3)4)8-11(12)13-15(5,6)7/h8H,9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGGJRHSTCBUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O[Si](C)(C)C)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369946
Record name Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109751-82-8
Record name Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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